6-(4-ethylphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and thiadiazine rings, followed by their fusion to form the triazolothiadiazine core.
Industrial production methods for such compounds may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anticancer properties make it a candidate for the development of new chemotherapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with tubulin, a protein that is essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include:
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another tubulin inhibitor with similar anticancer properties.
6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Known for its antibacterial activity.
The uniqueness of 6-(4-ETHYLPHENYL)-N-(3-METHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which enhances its biological activity and selectivity .
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H27N5O2S/c1-4-7-19-25-26-23-28(19)27-20(16-12-10-15(5-2)11-13-16)21(31-23)22(29)24-17-8-6-9-18(14-17)30-3/h6,8-14,20-21,27H,4-5,7H2,1-3H3,(H,24,29) |
InChI Key |
QDHHDARBWYMWMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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